molecular formula C20H19N3O2S B2943762 N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 942034-22-2

N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2943762
CAS No.: 942034-22-2
M. Wt: 365.45
InChI Key: NCSLJKVNJDUFAS-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (CAS 942034-22-2) is a specialized organic compound of high interest in medicinal chemistry and pharmaceutical research . It features a dihydropyrazine core substituted with a thioether-linked acetamide moiety, a structure that makes it a valuable scaffold for developing biologically active molecules . The presence of aromatic methyl substituents on the phenyl rings enhances the compound's stability and can finely tune its reactivity and interaction with biological targets . The sulfanylacetamide group is a key functional element that is known to contribute to strong binding interactions with various enzymes and receptors . With a molecular formula of C₂₀H₁₉N₃O₂S and a molecular weight of 365.45 g/mol, this compound is supplied with a high purity guarantee of 90% or greater . Its well-defined structure makes it particularly suitable for structure-activity relationship (SAR) studies , aiding in the rational design of more potent and selective enzyme inhibitors or receptor modulators . Researchers can source this compound for their early-discovery projects, available in various quantities to suit different research scales . Please note that this product is for non-human research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-14-6-8-16(9-7-14)22-18(24)13-26-19-20(25)23(11-10-21-19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSLJKVNJDUFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .

Biological Activity

N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2OSC_{19}H_{22}N_2OS with a molar mass of approximately 342.45 g/mol. Its structure features a sulfonamide linkage and a dihydropyrazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N2OSC_{19}H_{22}N_2OS
Molar Mass342.45 g/mol
CAS NumberNot specified

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits notable anti-inflammatory properties. In an experimental model of arthritis, the compound significantly reduced paw swelling and inflammatory cytokine levels (TNF-α, IL-6) in treated rats compared to controls. Histopathological analyses revealed decreased synovial inflammation and cellular infiltration.

Antioxidant Activity

The compound has also demonstrated antioxidant activity, which may contribute to its anti-inflammatory effects. In vitro assays showed that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This antioxidant property is crucial for mitigating tissue damage during inflammatory responses.

The proposed mechanism of action involves the inhibition of pro-inflammatory pathways, particularly the NF-kB signaling pathway. By modulating this pathway, this compound may decrease the expression of various inflammatory mediators.

Study 1: Efficacy in Arthritis Models

In a controlled study involving adjuvant-induced arthritis in rats, researchers administered this compound at varying doses (10 mg/kg and 30 mg/kg). The results showed:

  • Paw Swelling Reduction : Significant reduction in paw swelling was observed at both doses (p < 0.01).
  • Cytokine Levels : A marked decrease in serum TNF-α and IL-6 levels was noted.

Study 2: Comparative Analysis with Standard Treatments

A comparative study evaluated the efficacy of this compound against standard anti-inflammatory drugs like ibuprofen. The findings suggested that while ibuprofen effectively reduced inflammation, the novel compound exhibited a more favorable safety profile with lower gastrointestinal side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

The target compound’s 3-oxo-dihydropyrazine core distinguishes it from other acetamide derivatives with alternative heterocyclic systems:

  • N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g): Core: 1,3,4-oxadiazole instead of dihydropyrazine. Substituents: Indole-3-ylmethyl group at position 5 of the oxadiazole. Properties: Molecular weight 378 g/mol, melting point 142°C.
  • N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide :
    • Core : Same dihydropyrazine but with 3,4-difluorophenyl and chloromethoxyphenyl substituents.
    • Properties : Higher molecular weight (437.8 g/mol) due to halogens. Fluorine atoms likely improve metabolic stability and lipophilicity .

Analogues with Modified Aromatic Substituents

Variations in aromatic substituents significantly alter physicochemical and biological profiles:

  • 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a): Substituents: 4-Methylphenyl hydrazine and sulfamoylphenyl groups. Properties: Melting point 288°C, molecular weight 357.38 g/mol. The cyano group and sulfamoyl moiety enhance hydrogen-bonding capacity, critical for receptor interactions .
  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) :
    • Core : 1,2,4-triazole with pyridinyl and ethyl groups.
    • Activity : Potent Orco agonist used in insect olfaction studies. The triazole core and pyridine substituent contribute to receptor activation .

Analogues with Different Pharmacophores

  • N-(4-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide: Core: Quinazolinone instead of dihydropyrazine. Substituents: Allyl group at position 3 and chloromethylphenyl. Properties: The quinazolinone core may confer enhanced π-stacking interactions in biological targets .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Notable Properties/Activities
N-(4-methylphenyl)-2-{[4-(3-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide C₂₀H₂₀N₃O₂S ~366.45 (estimated) 3-Oxo-dihydropyrazine 4-Methylphenyl, 3-methylphenyl Structural focus for enzyme inhibition
8g C₂₁H₂₀N₄O₂S 378 1,3,4-Oxadiazole Indole-3-ylmethyl, 4-methylphenyl Melting point 142°C; enzyme inhibition
13a C₁₆H₁₅N₅O₃S 357.38 Hydrazinylidene-cyano 4-Methylphenyl, sulfamoylphenyl Melting point 288°C; high yield (94%)
VUAA-1 C₁₆H₁₈N₆OS 350.42 1,2,4-Triazole 4-Ethylphenyl, pyridinyl Orco agonist; insect olfaction studies
N-(5-chloro-2-methoxyphenyl)-... C₁₉H₁₄ClF₂N₃O₃S 437.8 3-Oxo-dihydropyrazine 3,4-Difluorophenyl, chloromethoxyphenyl High molecular weight; halogenated

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